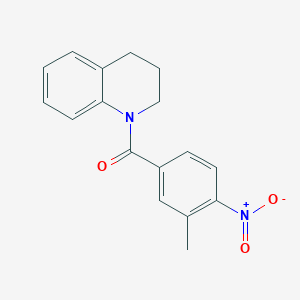

1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-11-14(8-9-15(12)19(21)22)17(20)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJCTOPMHMICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319918 | |

| Record name | 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313960-78-0 | |

| Record name | 3,4-dihydro-2H-quinolin-1-yl-(3-methyl-4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding quinoline derivatives.

Substitution: The benzoyl group can be substituted with other acyl groups using appropriate acylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, dichromate.

Substitution: Acyl chlorides, anhydrides.

Major Products Formed

Reduction: 1-(3-methyl-4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline.

Oxidation: Corresponding quinoline derivatives.

Substitution: Various acylated tetrahydroquinoline derivatives.

Scientific Research Applications

1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Steric Effects : The 3-methyl group may reduce metabolic degradation by sterically hindering cytochrome P450 enzymes, a feature absent in unsubstituted benzoyl derivatives .

Biological Activity

1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The compound can be synthesized through various methods, including the use of Friedel-Crafts acylation reactions. The synthesis involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-methyl-4-nitrobenzoyl chloride under acidic conditions to yield the desired product. The process is characterized by moderate yields and can be optimized by adjusting reaction parameters such as temperature and solvent choice.

Neuroprotective Properties

Recent studies have indicated that derivatives of tetrahydroquinoline may exhibit neuroprotective effects. For example, related compounds have been shown to reduce neurotoxicity in neuronal cell lines. Specifically, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have demonstrated protective effects against oxidative stress in SH-SY5Y cells . This suggests that 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline may possess similar neuroprotective properties.

Anticancer Activity

The anticancer potential of tetrahydroquinoline derivatives has also been explored. Research indicates that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Enzyme Inhibition

Studies have shown that certain derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, inhibition of kynurenine aminotransferase has been noted in related compounds which could suggest a similar action for 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline . This inhibition may play a role in mitigating neurodegenerative diseases by altering kynurenine metabolism.

Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various tetrahydroquinoline derivatives on SH-SY5Y cells. It was found that hydroxyl substitutions reduced toxicity while methoxy groups increased it. This highlights the importance of structural modifications in determining biological activity .

Cancer Cell Line Studies

In a separate investigation involving several cancer cell lines (e.g., HeLa and MCF-7), tetrahydroquinoline derivatives were shown to significantly reduce cell viability through apoptosis induction. The study utilized assays such as MTT and flow cytometry to quantify these effects .

Data Table: Biological Activities of Tetrahydroquinoline Derivatives

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline with high purity and yield?

- Methodological Answer : The synthesis requires controlled reductive amination using sodium triacetoxyborohydride (STAB) as a selective reducing agent, with acetic acid as a catalyst to stabilize intermediates. Reaction monitoring via TLC ensures completion, followed by silica gel chromatography to isolate the product. Structural confirmation is achieved through ^1H NMR (e.g., aromatic proton splitting patterns) and ESI-MS for molecular weight validation. Optimizing solvent polarity (e.g., DMF vs. THF) improves yield by reducing side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ^1H NMR : Identifies the tetrahydroquinoline core (δ 1.5–2.5 ppm for CH₂ groups) and substituents (e.g., nitro group deshielding adjacent protons to δ 8.0–8.5 ppm).

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- IR Spectroscopy : Detects benzoyl carbonyl stretching (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

Multi-dimensional NMR (e.g., HSQC) resolves stereochemical ambiguities in the saturated ring .

Q. How does the 3-methyl-4-nitrobenzoyl group influence solubility and preliminary pharmacokinetic properties?

- Methodological Answer : The nitro group enhances aqueous solubility via polarity but may reduce blood-brain barrier penetration. LogP measurements (e.g., shake-flask method) quantify lipophilicity, while parallel artificial membrane permeability assays (PAMPA) predict absorption. Methyl substitution moderates polarity, balancing solubility and membrane permeability. These properties guide in vitro assays (e.g., metabolic stability in liver microsomes) .

Q. What safety protocols are critical when handling tetrahydroquinoline derivatives in the lab?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates. Nitrile gloves and safety goggles prevent skin/eye contact. Quench reactive byproducts (e.g., nitro reduction intermediates) with ice-cold water. Store the compound in amber glass under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize the design of novel derivatives?

- Methodological Answer : Density functional theory (DFT) calculates transition states for key steps (e.g., cyclization energy barriers), while molecular docking predicts binding to biological targets (e.g., kinase enzymes). Machine learning models trained on synthetic datasets (e.g., reaction yields vs. substituent electronic parameters) prioritize derivatives with desired properties. High-throughput virtual screening (HTVS) narrows candidates for synthesis .

Q. What strategies resolve contradictions in biological activity data between this compound and analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare nitro vs. methoxy substituents to isolate electronic effects.

- Orthogonal Assays : Use fluorescence polarization for target engagement and cytotoxicity assays (e.g., MTT) to distinguish specific vs. nonspecific effects.

- Dose-Response Analysis : Fit data to Hill curves to calculate EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) .

Q. How does the nitro group direct regioselectivity in further functionalization reactions?

- Methodological Answer : The nitro group acts as a meta-directing deactivator, favoring electrophilic substitution at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the benzoyl ring’s para position. Reduction to an amine (via H₂/Pd-C) enables diazotization for azide-alkyne cycloadditions. Monitor reaction progress via HPLC to avoid over-reduction .

Q. What experimental approaches validate proposed cyclization mechanisms during synthesis?

- Methodological Answer :

- Isotopic Labeling : Introduce ^13C at the benzoyl carbonyl to track intramolecular attack via NMR.

- Intermediate Trapping : Quench reactions with methanol to isolate and characterize enamine intermediates via LC-MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Data Contradiction Analysis

- Example : Discrepancies in reported enzyme inhibition IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using a unified protocol (e.g., Eurofins Panlabs platform) and control for compound stability (e.g., pre-incubation in assay buffer) .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reducing Agent | STAB in THF | Minimizes over-reduction | |

| Purification | Silica gel (EtOAc/Hexane) | Removes nitro byproducts | |

| Reaction Temperature | 0°C → RT | Balances kinetics/stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.